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molecular formula C7H6FNO B1397919 1-(5-Fluoropyridin-2-yl)ethanone CAS No. 915720-54-6

1-(5-Fluoropyridin-2-yl)ethanone

Cat. No. B1397919
M. Wt: 139.13 g/mol
InChI Key: VSPHPRHMHNAYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481576B2

Procedure details

1 g (5.68 mmol) 2-bromo-5-fluoropyridine, 160 mg dichlorobis(triphenylphosphine) palladium and 170 mg CuI were suspended in baked flasks under protective gas in 30 ml acetonitrile, 6.09 g (16.87 mmol) (1-ethoxyvinyl)-tributylstannane were added, the mixture was heated 8 hours at reflux, 200 ml 1.5 n HCl were subsequently added and reflux was continued for an additional hour. For workup the mixture was neutralized with saturated NaHCO3 solution, was extracted 3× with ethyl acetate, the combined organic phases were washed with saturated NaCl solution and were dried with MgSO4. After filtration 30 ml saturated KF solution were added, the mixture was filtered over Celite and evaporation-concentrated. Purification by chromatography on silica gel (dichloromethane/methanol 0-3%) yielded 120 mg 1-(5-fluoropyridine-2-yl)ethanone as an oil, which was directly reacted further.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis(triphenylphosphine) palladium
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
170 mg
Type
catalyst
Reaction Step One
Quantity
6.09 g
Type
reactant
Reaction Step Two
[Compound]
Name
1.5
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.[CH2:9]([O:11]C([Sn](CCCC)(CCCC)CCCC)=C)[CH3:10].Cl.C([O-])(O)=O.[Na+]>C(#N)C.[Cu]I>[F:8][C:5]1[CH:6]=[CH:7][C:2]([C:9](=[O:11])[CH3:10])=[N:3][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)F
Name
dichlorobis(triphenylphosphine) palladium
Quantity
160 mg
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Name
CuI
Quantity
170 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
6.09 g
Type
reactant
Smiles
C(C)OC(=C)[Sn](CCCC)(CCCC)CCCC
Step Three
Name
1.5
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
reflux
WAIT
Type
WAIT
Details
was continued for an additional hour
EXTRACTION
Type
EXTRACTION
Details
was extracted 3× with ethyl acetate
WASH
Type
WASH
Details
the combined organic phases were washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried with MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration 30 ml saturated KF solution
ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
evaporation-concentrated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel (dichloromethane/methanol 0-3%)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=NC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: CALCULATEDPERCENTYIELD 15.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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